molecular formula C16H16FNO2 B229104 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide

4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B229104
M. Wt: 273.3 g/mol
InChI Key: FAPFHIXCTGHZGP-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as FMe-PhEt, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide class of compounds and is a derivative of the popular psychoactive drug, MDMA. FMe-PhEt has been found to possess unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide works by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a range of effects on the brain depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects
4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects in animal studies. These effects include increases in extracellular serotonin levels, changes in brain activity, and alterations in behavior. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has also been found to have a high affinity for the dopamine transporter, which could potentially lead to dopamine release in certain brain regions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide is its high affinity for the serotonin transporter, which makes it a valuable tool for studying the effects of serotonin on the brain. However, 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are many potential future directions for research involving 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide. One promising area of research is in the development of new antidepressant medications that target the serotonin transporter. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide could also be used to study the effects of serotonin on other physiological processes, such as appetite and sleep. Additionally, 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide could be used to develop new treatments for addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-methoxyphenethylamine with 4-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified using standard chromatographic techniques. This synthesis method has been optimized to yield high purity 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide in large quantities.

Scientific Research Applications

4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. This makes 4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide a valuable tool for studying the effects of serotonin on the brain.

properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H16FNO2/c1-11(12-5-9-15(20-2)10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19)

InChI Key

FAPFHIXCTGHZGP-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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